1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid is an organic compound that features an imidazole ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the protection of the imidazole ring with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an aqueous or organic solvent at ambient temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong acids like trifluoroacetic acid or hydrochloric acid are employed for deprotection reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Deprotected imidazole derivatives.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group can be added to amines under aqueous conditions, providing stability and preventing unwanted reactions . The deprotection process involves the cleavage of the tert-butoxycarbonyl group, which can be achieved using strong acids, leading to the formation of the free amine .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid: Another compound featuring a tert-butoxycarbonyl group, used in Suzuki-Miyaura cross-coupling reactions.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and as intermediates in organic synthesis.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which make it a valuable intermediate in organic synthesis and medicinal chemistry. Its ability to act as a protecting group for amines and its reactivity under various conditions highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C9H12N2O4 |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-10-4-6(11)7(12)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
VQMXTGKKHQWWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC=C1C(=O)O |
Origin of Product |
United States |
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